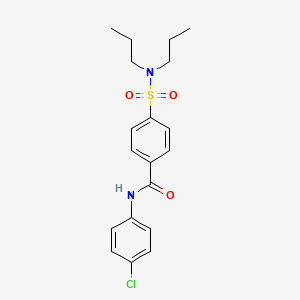

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group and a dipropylsulfamoyl group, which contribute to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with dipropylamine and a sulfonyl chloride derivative. The process can be summarized in the following steps:

Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.

Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with dipropylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide features a benzamide core with a 4-chlorophenyl group and a dipropylsulfamoyl moiety. This structure contributes to its distinct chemical behavior, making it a versatile compound in organic synthesis and medicinal chemistry.

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis: The compound serves as an important reagent in the synthesis of various organic compounds. It is involved in reactions such as oxidation, reduction, and substitution, leading to the formation of sulfoxides, sulfones, and substituted benzamides.

- Reactivity: The presence of the sulfonamide group allows for diverse chemical transformations, making it useful in developing new synthetic methodologies.

2. Biology

- Antimicrobial Activity: Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties: Preliminary investigations have highlighted the compound's ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may disrupt metabolic pathways in cancer cells by inhibiting specific enzymes.

3. Medicine

- Therapeutic Applications: The compound is being explored for its potential use as a therapeutic agent in treating conditions such as hyperlipidemia and arteriosclerosis. Its ability to selectively inhibit certain biochemical pathways positions it as a candidate for drug development .

- Combination Therapies: this compound may be used in conjunction with other drugs to enhance therapeutic efficacy against cardiovascular diseases and metabolic disorders .

4. Industry

- Production of Specialty Chemicals: In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide can be compared with other sulfonamide derivatives, such as:

- N-(4-chlorophenyl)-4-(methylsulfamoyl)benzamide

- N-(4-chlorophenyl)-4-(ethylsulfamoyl)benzamide

- N-(4-chlorophenyl)-4-(butylsulfamoyl)benzamide

These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the sulfonamide moiety. The unique dipropylsulfamoyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C19H23ClN2O3S

- Molecular Weight : 396.98 g/mol

- CAS Number : 4650747

The compound features a sulfonamide group, which is known for its diverse biological activities.

The compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on ectonucleotidases, particularly the human NTPDase family, which plays crucial roles in nucleotide metabolism and signaling pathways involved in inflammation, cancer, and other physiological processes .

Inhibition of Ectonucleotidases

Recent studies have highlighted the compound's ability to selectively inhibit different isoforms of human NTPDases:

- h-NTPDase1 : IC50 = 2.88 ± 0.13 μM

- h-NTPDase2 : IC50 values in sub-micromolar range

- h-NTPDase3 : Most potent inhibition with IC50 = 0.72 ± 0.11 μM

These findings suggest that this compound could be a promising candidate for therapeutic applications targeting conditions related to these enzymes .

Antiviral Activity

Another significant aspect of this compound is its potential as an antiviral agent. Research indicates that sulfamoylbenzamide derivatives can act as inhibitors against hepatitis B virus (HBV) by preventing the encapsidation of pregenomic RNA, thereby hindering viral replication . This suggests a broader scope of activity beyond just enzyme inhibition.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Study 1: Ectonucleotidase Inhibition

In a study focusing on the inhibition of h-NTPDases, various sulfamoyl-benzamide derivatives were synthesized and screened. The results indicated that compounds similar to this compound displayed significant inhibitory activity against h-NTPDases involved in pathological conditions like thrombosis and diabetes. The structure-activity relationship (SAR) analysis provided insights into the modifications needed for enhanced potency .

Study 2: Antiviral Efficacy Against HBV

A patent study explored the antiviral efficacy of sulfamoylbenzamide derivatives against HBV. The findings revealed that certain structural modifications led to increased efficacy in inhibiting viral replication, highlighting the importance of chemical structure in determining biological activity .

Summary Table of Biological Activities

| Biological Activity | Target/Mechanism | IC50 Value (μM) |

|---|---|---|

| Inhibition of h-NTPDase1 | Ectonucleotidase inhibition | 2.88 ± 0.13 |

| Inhibition of h-NTPDase3 | Ectonucleotidase inhibition | 0.72 ± 0.11 |

| Antiviral Activity | HBV encapsidation inhibition | Not specified |

| Anticancer Activity | Induction of apoptosis | Varies by cell line |

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-3-13-22(14-4-2)26(24,25)18-11-5-15(6-12-18)19(23)21-17-9-7-16(20)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEMMLGEOXVXAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.